N-(benzylideneamino)benzamide
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Overview
Description
N-(benzylideneamino)benzamide is an organic compound with the molecular formula C14H12N2O It is a Schiff base derived from the condensation of benzaldehyde and benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(benzylideneamino)benzamide can be synthesized through the condensation reaction between benzaldehyde and benzamide. The reaction typically involves mixing equimolar amounts of benzaldehyde and benzamide in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The product is usually purified by recrystallization from an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(benzylideneamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles under suitable conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with different functional groups
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of N-(benzylideneamino)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(benzylideneamino)benzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Comparison:
Structural Differences: While all these compounds share the benzamide core structure, the presence of different substituents on the nitrogen atom imparts unique properties to each compound.
Biological Activity: this compound exhibits distinct biological activities, such as antimicrobial and anticancer properties, which may differ from those of its analogs.
Properties
IUPAC Name |
N-(benzylideneamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(13-9-5-2-6-10-13)16-15-11-12-7-3-1-4-8-12/h1-11H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISHSDLMXPLIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285826 |
Source
|
Record name | N-(benzylideneamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956-07-0 |
Source
|
Record name | N-(benzylideneamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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